N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, a thiophene ring, and a cyanobenzamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that thiophene derivatives can have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanobenzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating inflammatory conditions and certain types of cancer.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A precursor in the synthesis of the target compound.
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide: A structurally similar compound with different substituents on the benzamide moiety
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide is unique due to its combination of a thiazole ring, a thiophene ring, and a cyanobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its potential as a COX-2 inhibitor and its applications in various scientific fields highlight its distinctiveness .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXPKMRPYKNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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